Galloyl-bis-HHDP glucose

vasorelaxant cardiovascular hypertension

Galloyl-bis-HHDP glucose (synonym HeT; CAS not assigned; PubChem CID is a monomeric ellagitannin with molecular formula C42H30O25 and molecular weight 934.7 g/mol, formally named 1-O-galloyl-2,3;4,6-bis-hexahydroxydiphenoyl-β-D-glucopyranose. It belongs to the hydrolyzable tannin class and is characterized by a glucose core esterified with two hexahydroxydiphenoyl (HHDP) units and one galloyl group.

Molecular Formula C42H30O25
Molecular Weight 934.7 g/mol
Cat. No. B12409819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalloyl-bis-HHDP glucose
Molecular FormulaC42H30O25
Molecular Weight934.7 g/mol
Structural Identifiers
SMILESC1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1
InChIKeyHPWMJQZURPJUPS-NWGFMSHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galloyl-bis-HHDP Glucose: A Structurally Distinct Ellagitannin with Dual Plant-Defense and Vasorelaxant Differentiation


Galloyl-bis-HHDP glucose (synonym HeT; CAS not assigned; PubChem CID 162679336) is a monomeric ellagitannin with molecular formula C42H30O25 and molecular weight 934.7 g/mol, formally named 1-O-galloyl-2,3;4,6-bis-hexahydroxydiphenoyl-β-D-glucopyranose [1]. It belongs to the hydrolyzable tannin class and is characterized by a glucose core esterified with two hexahydroxydiphenoyl (HHDP) units and one galloyl group [2]. Unlike gallotannins, the galloyl-derived HHDP units in this compound are linked through C–C oxidative coupling, imparting structural rigidity and a distinct redox-active profile. First isolated and structurally elucidated from strawberry (Fragaria × ananassa) leaves, galloyl-bis-HHDP glucose has been subsequently identified in blackberry (Rubus ulmifolius), boysenberry, raspberry, silver maple, pomegranate, Chinese olive, and Cytinus hypocistis, where it often represents the dominant ellagitannin species [3][4].

Why Generic Ellagitannin Substitution Fails: Structural Determinants of Galloyl-bis-HHDP Glucose Activity


Ellagitannins cannot be treated as interchangeable commodities for research or industrial procurement because biological activity in this class is exquisitely sensitive to the number and spatial arrangement of HHDP and galloyl substituents on the glucose core. Galloyl-bis-HHDP glucose carries two HHDP units and one galloyl group—a specific stoichiometry that is structurally distinct from the more common bis-HHDP-glucose (pedunculagin, which lacks the galloyl moiety) and from galloyl-HHDP-glucose (which bears only one HHDP unit) [1]. Structure–activity studies on purified C-glycosidic ellagitannins have demonstrated that tannins containing two HHDP groups plus a galloyl group exhibit significantly stronger antioxidant activity in DPPH and ABTS assays than those with a nonahydroxyterphenoyl group and a single HHDP unit [2]. Furthermore, the redox state of galloyl-bis-HHDP glucose dictates its functional activity: only the reduced species (HeT-red) elicits plant defense responses, while the oxidized form (HeT-ox) is biologically inert [3]. This redox-gated activity is not a universal property of ellagitannins and arises from the specific electronic configuration conferred by the bis-HHDP–galloyl architecture. Substituting a generic ellagitannin mixture or a structurally related analog therefore risks losing both the potency and the mechanistic specificity that define this compound's value in plant immunity, cardiovascular, and anti-inflammatory research applications.

Quantitative Differentiation Evidence for Galloyl-bis-HHDP Glucose Against Closest Analogs


Vasorelaxant Potency: 20-Fold Superiority of Galloyl-bis-HHDP Glucose-Containing Blackberry Extract over Mugwort in Ex Vivo Vascular Reactivity

In a direct comparative study integrating phytochemical, ex vivo vascular reactivity, and in vivo hypotensive assays, blackberry (Rubus ulmifolius) extract—whose ellagitannin fraction is dominated by galloyl-bis-HHDP glucose derivatives—exhibited a vasorelaxant effect 20 times greater than that of mugwort (Artemisia campestris) extract [1]. This differential was attributed by the authors to the exclusive presence of the hypotensive galloyl-bis-HHDP glucose derivative in blackberry, absent from mugwort, coupled with a more pronounced upregulation of Tfcp2l1 (a transcription factor involved in epithelial cell maturation and vessel lumen expansion) in mice fed blackberry extract [1]. The study employed dose-dependent in vivo hypotensive assays in rat models (n = 5 per group), ex vivo vascular reactivity experiments, and hepatic transcriptomic profiling in mouse models (n = 3 per group) [1].

vasorelaxant cardiovascular hypertension endothelial nutrigenomic

Plant Defense Elicitation: Redox-State-Gated Activity of HeT with Complete Loss of Function Upon Oxidation

The plant defense elicitation activity of galloyl-bis-HHDP glucose (HeT) is strictly dependent on its redox state. Purified HeT in its reduced form (HeT-red) elicits a strong defense response in strawberry plants, including a biphasic ROS accumulation, upregulation of salicylic acid-pathway marker genes (FaPR1, FaChi2-2), and ethylene-pathway genes (FaERS1, FaETR1) at 48 hours post-treatment, ultimately conferring protection against the virulent fungal pathogen Colletotrichum acutatum isolate M11 [1]. In contrast, the oxidized species (HeT-ox) had no effect on any of these parameters—no ROS burst, no defense gene induction, and no plant protection [1]. This binary on/off switch is mechanistically linked to HeT's interaction with cellular membranes: HeT is rapidly oxidized upon contact with mesophilic plant cells and bacterial membranes, with concomitant inhibition of the bacterial respiratory chain (inhibition of oxygen consumption, NADH and MTT reduction) [2]. The redox-gated activity is not observed for structurally simpler ellagitannins lacking the bis-HHDP–galloyl architecture [3].

plant defense redox biology elicitor crop protection salicylic acid pathway

Antioxidant Structure–Activity Relationship: Two HHDP + Galloyl Configuration Confers Superior Radical Scavenging Over Nonahydroxyterphenoyl-Type Ellagitannins

A comparative structure–activity study of six purified C-glycosidic ellagitannins (grandinin, vescalagin, castalagin, methylvescalagin, stachyurin, casuarinin) established that antioxidant potency in DPPH and ABTS assays is directly correlated with the number of HHDP and galloyl substituents [1]. Specifically, tannins containing two hexahydroxydiphenoyl (HHDP) groups and a galloyl group exhibited significantly stronger radical scavenging activity than tannins containing a nonahydroxyterphenoyl group and a single HHDP group [1]. Galloyl-bis-HHDP glucose possesses exactly this high-activity structural motif (two HHDP units + one galloyl group esterified to a glucose core), placing it in the higher-activity cluster of the ellagitannin SAR landscape. In contrast, bis-HHDP-glucose (pedunculagin), which lacks the galloyl moiety, and galloyl-HHDP-glucose, which carries only one HHDP, are predicted to fall into lower-activity categories based on this SAR framework [1]. Additionally, a separate study on galloyl-bis-HHDP-glucose-rich extracts from Cytinus hypocistis petals demonstrated exceptional antioxidant capacity, with OxHLIA IC50 = 0.279 ng/mL and TBARS IC50 = 0.342 ng/mL, where galloyl-bis-HHDP-glucose was the single most abundant phenolic among 17 identified compounds [2].

antioxidant DPPH ABTS structure-activity relationship ellagitannin radical scavenging

Anti-Inflammatory Selectivity: Galloyl-bis-HHDP-Glucose Clusters with Paeonol for TNF-α/IL-6 Suppression in Chinese Olive Phenolic Profiling

In a comprehensive UPLC-Q-Exactive/MS-based phenolic profiling study of three Chinese olive (Canarium album L.) cultivars, 44 phenolic compounds were identified and their contributions to anti-inflammatory activity were dissected via clustering correlation analysis against LPS-induced TNF-α and IL-6 production in RAW264.7 macrophages [1]. Among all identified phenolics, galloyl-bis-HHDP-glucose clustered specifically with paeonol as having significant anti-inflammatory ability in the free phenolic (FP) fraction [1]. This clustering was distinct from other co-occurring ellagitannins such as corilagin and methyl ellagic acid pentoside, which showed opposite correlation patterns with cytokine production [1]. Other phenolic compounds—gallic acid, catechin, syringic acid, and nobiletin—exhibited negative correlation in FPs and positive correlation in bound phenolics (BPs), further underscoring that galloyl-bis-HHDP-glucose occupies a unique anti-inflammatory signature space within the phenolic matrix [1].

anti-inflammatory TNF-alpha IL-6 RAW264.7 phenolic clustering Canarium album

Antibacterial Mechanism: HeT Targets Bacterial Respiratory Chain via Membrane Interaction, Distinct from Pore-Forming or Cell-Wall-Targeting Polyphenols

Galloyl-bis-HHDP glucose (HeT) exhibits antibacterial activity against the phytopathogen Pseudomonas viridiflava and induces expression of the plant defense marker genes PDF1.2 and PR1 in Arabidopsis thaliana [1]. Mechanistic studies revealed that HeT does not disrupt bacterial membrane integrity (negative β-galactosidase unmasking assay), distinguishing it from membrane-permeabilizing polyphenols such as certain catechins [2]. Instead, Raman spectroscopy demonstrated that HeT strongly interacts with the bacterial cell membrane, and spectrochemical analysis showed that HeT becomes irreversibly oxidized upon membrane contact [2]. Functional assays confirmed that this interaction results in inhibition of the bacterial respiratory chain, with measurable suppression of oxygen consumption, NADH reduction, and MTT reduction [2]. This respiratory chain-targeting mechanism is structurally linked to the bis-HHDP–galloyl architecture: the compound's redox activity, driven by its multiple phenolic hydroxyl groups, enables it to intercept electron flux within the membrane [2]. HeT has also been identified as the major antibacterial ellagitannin in silver maple (Acer saccharinum) leaf extracts active against Clavibacter michiganensis, Pseudomonas syringae pv. tomato, and Xanthomonas fragariae [3].

antibacterial respiratory chain membrane interaction phytopathogen Pseudomonas viridiflava

Procurement-Driven Application Scenarios for Galloyl-bis-HHDP Glucose Based on Quantitative Differentiation Evidence


Plant Immunity Elicitor and Phytosanitary Bioproduct Development (Redox-Validated HeT-red)

Galloyl-bis-HHDP glucose (HeT) is uniquely positioned as a plant defense elicitor for crop protection programs, supported by direct evidence that purified HeT applied foliarly induces systemic resistance against both fungal (Colletotrichum acutatum) and bacterial (Pseudomonas viridiflava, Xanthomonas citri) pathogens across multiple plant species (strawberry, lemon, Arabidopsis) [1][2]. The strict redox-state dependence of its activity—only reduced HeT (HeT-red) is functional—means that procurement specifications must include redox-status verification; any oxidized material is biologically inert for this application [3]. This scenario is particularly relevant for agrochemical and biostimulant companies seeking natural product-based alternatives to synthetic elicitors, where galloyl-bis-HHDP glucose offers a dual mode of action: direct antibacterial respiratory chain inhibition plus indirect host defense gene activation (PDF1.2, PR1, FaPR1, FaChi2-2) [2][3][4].

Cardiovascular and Hypertension Research: Mechanistic Probe for Endothelial Remodeling and Vasorelaxation

The 20-fold superior vasorelaxant efficacy of galloyl-bis-HHDP glucose-containing blackberry extract over mugwort extract, coupled with transcriptomic evidence of Tfcp2l1 upregulation and endothelial gene modulation (Amotl2, Cdh1), positions this compound as a high-priority molecular probe for nutrigenomic and cardiovascular research [1]. Unlike generic polyphenol mixtures that exert non-specific antioxidant effects on vasculature, galloyl-bis-HHDP glucose is mechanistically linked to a specific endothelial maturation pathway, offering a more targeted tool for studying hypertension and vascular remodeling [1]. Researchers in cardiovascular pharmacology and functional food development should prioritize this compound when the research question involves ellagitannin-mediated vasorelaxation with a defined molecular target, rather than broad-spectrum polyphenol interventions.

Anti-Inflammatory Drug Discovery: Differentiated Phenolic Probe for Cytokine Suppression Studies

Clustering correlation analysis from Chinese olive phenolic profiling demonstrated that galloyl-bis-HHDP-glucose occupies a distinct anti-inflammatory activity space, clustering with paeonol for significant TNF-α and IL-6 suppression, while other co-occurring ellagitannins (corilagin, methyl ellagic acid pentoside) exhibited opposite or divergent correlation patterns [1]. This differentiation supports the procurement of galloyl-bis-HHDP glucose as a specific molecular probe—rather than relying on ellagitannin-enriched extracts of variable composition—for mechanistic studies of ellagitannin-mediated anti-inflammatory signaling, particularly in LPS-stimulated macrophage models where compound-specific cytokine modulation patterns need to be deconvoluted from complex phenolic matrices.

Natural Antioxidant Benchmarking and Structure–Activity Relationship Studies

The established SAR framework showing that ellagitannins with the two-HHDP + galloyl structural motif outperform those with nonahydroxyterphenoyl + single-HHDP architecture in DPPH and ABTS radical scavenging [1] makes galloyl-bis-HHDP glucose an essential reference standard for antioxidant screening programs. When benchmarking novel natural antioxidants or designing synthetic ellagitannin mimetics, this compound serves as the structurally defined representative of the high-activity cluster. Its demonstrated dominance as the most abundant phenolic in Cytinus hypocistis extracts exhibiting exceptional antioxidant capacity (OxHLIA IC50 = 0.279 ng/mL; TBARS IC50 = 0.342 ng/mL) [2] further validates its relevance as a quantitative marker compound for quality control of ellagitannin-rich natural product formulations.

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